N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O/c20-15-5-7-16(8-6-15)25-18(26)13-3-1-2-12(10-13)17-9-4-14(11-24-17)19(21,22)23/h1-11H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGNVJCIRAGZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the trifluoromethylation of a pyridine derivative, followed by coupling with a chlorophenyl benzamide precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Halogenation and Trifluoromethyl Groups : The 4-chlorophenyl and 5-(trifluoromethyl)pyridinyl groups enhance lipophilicity and resistance to oxidative metabolism, a feature shared with UDO, UDD, and Fluopyram .
- Benzamide Core : Fluopyram and the target compound share the benzamide backbone, but substituent positions differ. Fluopyram’s pyridinyl group is at the ortho-position of the benzamide, whereas the target compound’s pyridinyl is meta-substituted. This positional variance may influence target specificity .
- Pharmacological Targets: While UDO and UDD target CYP51 for antiparasitic activity, Fluopyram acts as a fungicide, and PF-04136309 modulates CCR2 for immunomodulation. This highlights how minor structural changes redirect biological activity .
Binding Affinity and Molecular Interactions
Evidence from docking studies (Glide XP scoring) suggests that hydrophobic enclosures and hydrogen-bonding motifs are critical for ligand-receptor interactions . For example:
- Hydrophobic Enclosure : The trifluoromethylpyridinyl group in the target compound and PF-04136309 likely engages in hydrophobic interactions with protein pockets, similar to UDO’s trifluoromethylphenyl group .
- Hydrogen Bonding : The amide linkage in benzamide derivatives may form hydrogen bonds with residues like Asp or Glu in target enzymes, as seen in Fluopyram’s interaction with succinate dehydrogenase .
Metabolic Stability and Toxicity
- Glucuronidation Resistance : Analogs like MK-0364 (a CB1R inverse agonist) avoid glucuronidation at the pyridinyl group, suggesting that the 5-(trifluoromethyl)pyridin-2-yl substituent in the target compound may similarly resist phase II metabolism .
- Chlorophenyl vs. Fluorophenyl : N-(3-chloro-4-fluorobenzyl)-4-{[3-(1-piperidinyl)-2-pyrazinyl]oxy}benzamide () shows that chloro/fluoro combinations improve bioavailability but may increase hepatotoxicity risks compared to purely chlorinated analogs .
Biological Activity
N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide, a compound with the molecular formula C19H12ClF3N2O, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 364.75 g/mol
- CAS Number : 30772904
- Structure : The compound features a benzamide backbone with a 4-chlorophenyl group and a trifluoromethyl-substituted pyridine moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
The compound's mechanism involves the inhibition of specific kinases associated with cancer proliferation pathways, as indicated by molecular docking studies that suggest strong binding affinity to these targets.
Inhibition of Kinase Activity
This compound has been identified as a potential inhibitor of RET kinase, which plays a crucial role in certain cancers. A study demonstrated that this compound effectively reduced RET kinase activity in both in vitro and cellular models, leading to decreased cell proliferation in RET-driven tumors .
The biological activity of this compound is primarily attributed to its ability to interact with target proteins involved in cell signaling pathways:
- Kinase Inhibition : The compound binds to the ATP-binding site of RET kinase, preventing its activation and subsequent signaling cascades that promote tumor growth.
- Apoptosis Induction : Treatment with this compound has been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on MCF-7 Cells : A notable study assessed the effects of this compound on MCF-7 breast cancer cells, revealing significant reductions in cell viability and proliferation rates compared to controls .
- In Vivo Models : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyridine ring. Key steps include:
- Chlorination and trifluoromethylation : Introduce the trifluoromethyl group at the 5-position of the pyridine ring under conditions using chlorinating agents (e.g., POCl₃) and trifluoromethylation reagents (e.g., CF₃Cu) .
- Amide coupling : React the pyridine derivative with 3-carboxybenzamide intermediates via coupling agents like EDCI or HATU in anhydrous DMF .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity. Reaction temperatures (0–80°C) and solvent choices (DMF, dichloromethane) significantly impact yield .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and confirm the trifluoromethyl group (¹³C signal ~120 ppm, quartet due to ¹JCF coupling) .
- FTIR : Detect amide C=O stretch (~1650 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₂ClF₃N₂O) with <2 ppm error .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Methodological Answer :
- Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative bacteria, with MIC values compared to controls like ciprofloxacin .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
- Enzyme inhibition : Test against bacterial PPTase enzymes via spectrophotometric assays (e.g., NADH consumption at 340 nm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, heterocycle replacement) influence the compound’s potency and selectivity in targeting bacterial PPTases?
- Methodological Answer :
- SAR studies : Synthesize analogs with variations (e.g., replacing pyridine with thiadiazole or altering chloro-substituent positions). Compare inhibitory activity using enzyme kinetics (Km/Vmax analysis) .
- Computational modeling : Perform docking studies (AutoDock Vina) to assess binding affinity to PPTase active sites. Key interactions include π-π stacking with pyridine and H-bonding with the benzamide carbonyl .
- Data example :
| Analog Structure | IC₅₀ (μM) | Selectivity Index (PPTase vs. human kinases) |
|---|---|---|
| Parent compound | 0.45 | 12.8 |
| Pyridine → thiadiazole | 1.2 | 5.6 |
| 4-Cl → 3-Cl substitution | 0.78 | 8.9 |
Q. What experimental strategies can resolve contradictions in biological activity data across different studies (e.g., divergent MIC values in antifungal assays)?
- Methodological Answer :
- Standardize protocols : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (RPMI-1640 for fungi) .
- Control for compound stability : Perform HPLC analysis pre/post assay to verify integrity under test conditions (e.g., pH 7.4, 37°C) .
- Meta-analysis : Pool data from ≥3 independent labs using random-effects models to identify outliers and adjust for methodological variability .
Q. How can researchers elucidate the compound’s mechanism of action when initial target prediction tools suggest multiple potential targets?
- Methodological Answer :
- Chemoproteomics : Use affinity-based probes (biotinylated analogs) to pull down binding proteins from bacterial lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 knockouts : Generate bacterial strains lacking putative targets (e.g., PPTase genes) and test compound efficacy .
- Metabolomic profiling : Compare intracellular metabolite levels (via GC-MS) in treated vs. untreated bacteria to identify disrupted pathways (e.g., fatty acid biosynthesis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
